6,8-Diethyl-2H-chromen-2-one
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Overview
Description
6,8-Diethyl-2H-chromen-2-one is a chemical compound belonging to the chromen-2-one family. Chromen-2-ones, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diethyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction typically requires elevated temperatures and can be carried out using various acids such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale Pechmann condensation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6,8-Diethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6,8-Diethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,8-Diethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6,8-dimethyl-2H-chromen-2-one
- 4-Methyl-2H-chromen-2-one
Uniqueness
6,8-Diethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6,8-diethylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-3-9-7-10(4-2)13-11(8-9)5-6-12(14)15-13/h5-8H,3-4H2,1-2H3 |
InChI Key |
GTUXSAQMAWPDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C=CC(=O)O2)CC |
Origin of Product |
United States |
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